8-Hydroxyquinoline potassium sulphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

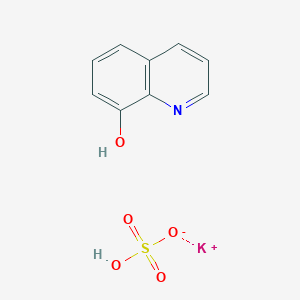

8-Hydroxyquinoline potassium sulphate is a useful research compound. Its molecular formula is C9H8KNO5S and its molecular weight is 281.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Activity

8-Hydroxyquinoline and its derivatives have been extensively studied for their anticancer properties. Research indicates that 8-HQS exhibits significant cytotoxic effects against various cancer cell lines, making it a promising candidate for cancer therapy. A study highlighted the structure-activity relationships of 8-hydroxyquinoline-derived compounds, demonstrating their unique anticancer activity against multidrug-resistant cancer cells. The findings suggest that modifications to the hydroxyquinoline structure can enhance efficacy and reduce side effects .

1.2 Antimicrobial Properties

8-HQS possesses antimicrobial properties, acting as a bacteriostatic and fungistatic agent. It has been utilized in over-the-counter products aimed at treating infections and inhibiting abnormal biological growth. Its effectiveness against pathogens makes it a valuable compound in the formulation of antiseptics and disinfectants .

1.3 Chelating Agent

The compound functions as a chelating agent, particularly in the treatment of metal poisoning and as a reagent in analytical chemistry. Its ability to form stable complexes with metal ions is utilized in various assays to detect and quantify metals in biological samples .

Industrial Applications

2.1 Stabilization of Hydrogen Peroxide

Historically, 8-hydroxyquinoline has been employed as a stabilizer for hydrogen peroxide in rocket fuels, enhancing the safety and stability of these compounds during storage and use . This application highlights its significance in aerospace engineering.

2.2 Synthesis of OLEDs

In materials science, 8-HQS is a precursor for the synthesis of tris(8-hydroxyquinolinato)aluminum (Alq3), which is used in organic light-emitting diodes (OLEDs). The material's luminescent properties make it essential for developing efficient display technologies .

Analytical Chemistry Applications

3.1 Detection of Metal Ions

This compound is utilized in analytical methods for detecting metal ions such as aluminum and magnesium. Its chelating ability allows for effective separation and quantification in complex mixtures .

Case Study 1: Anticancer Research

A recent study evaluated various 8-hydroxyquinoline derivatives for their anticancer activity against multidrug-resistant cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapy agents, suggesting potential pathways for developing new cancer therapies .

Case Study 2: Industrial Application

The use of 8-HQS in stabilizing hydrogen peroxide was analyzed during its application in rocket fuel formulations. The findings confirmed that incorporating 8-HQS improved the shelf life and safety profile of hydrogen peroxide-based propellants, leading to its adoption in several aerospace projects .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal | Anticancer agent | Effective against multidrug-resistant cells |

| Antimicrobial | Bacteriostatic and fungistatic properties | |

| Industrial | Stabilizer for hydrogen peroxide | Improved stability in rocket fuels |

| Precursor for OLEDs | Essential for efficient light-emitting devices | |

| Analytical Chemistry | Detection of metal ions | Effective chelation for metal quantification |

Análisis De Reacciones Químicas

a) Thermal Decomposition

-

Stable under standard storage but decomposes upon prolonged heating >140°C .

-

Products include SOₓ gases and quinoline derivatives.

b) Acid-Base Neutralization

-

Reacts as a Brønsted acid with bases (e.g., NaOH):

C H KNO S+NaOH→C H NO S +KOH

Coordination Chemistry

Acts as a bidentate ligand via O (hydroxy) and N (quinoline) atoms:

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺):

C H KNO S+Cu →[Cu C H NO S 2]2−+2K -

Applications:

a) Photosensitized Oxidation

| Parameter | Value | Source |

|---|---|---|

| Quantum Yield (Φ) | 0.12–0.18 | |

| Rate Constant (k) | 4.85–11.18 ×10⁻³ mol⁻¹ L min⁻¹ |

b) Light Intensity Dependence

-

Reaction rate increases linearly with light intensity (Table 1):

| Light Intensity (I ×10⁸ E/S) | Rate (k ×10³ mol⁻¹ L min⁻¹) |

|---|---|

| 12.0 | 4.85 |

| 20.0 | 6.87 |

| 37.9 | 11.18 |

Biological Reactivity

-

Antimicrobial Action : Disrupts microbial cell membranes via protonophore activity .

-

Enzyme Inhibition : Inhibits FtsZ protein (IC₅₀ = 2.26–7.46 μM for Eca109 cancer cells) .

Hazardous Reactions

Propiedades

Fórmula molecular |

C9H8KNO5S |

|---|---|

Peso molecular |

281.33 g/mol |

Nombre IUPAC |

potassium;hydrogen sulfate;quinolin-8-ol |

InChI |

InChI=1S/C9H7NO.K.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h1-6,11H;;(H2,1,2,3,4)/q;+1;/p-1 |

Clave InChI |

KIKXRVWUVJHGSX-UHFFFAOYSA-M |

SMILES canónico |

C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.